molecular formula C7H11N5O2 B134534 N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine CAS No. 252944-01-7

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine

Cat. No.: B134534
CAS No.: 252944-01-7
M. Wt: 197.19 g/mol
InChI Key: JNXKEBLSRILDQM-UHFFFAOYSA-N
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Description

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is a chemical compound with a unique structure that includes both an aminoethyl group and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine typically involves the nitration of 2,6-diaminopyridine followed by the introduction of the aminoethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration at the 3-position of the pyridine ring. The subsequent introduction of the aminoethyl group can be achieved through a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium dithionite.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

    Condensation: The amino groups can react with carbonyl compounds to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or sodium dithionite in aqueous solution.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

    Condensation: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products

    Reduction: 3-Amino-2,6-pyridinediamine derivatives.

    Substitution: N-alkyl or N-acyl derivatives of the original compound.

    Condensation: Schiff bases or imines.

Scientific Research Applications

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    N6-(2-Aminoethyl)-FAD: A flavin adenine dinucleotide derivative with similar aminoethyl functionality.

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: A silane compound with similar aminoethyl and amino functionalities.

Uniqueness

N6-(2-Aminoethyl)-3-nitro-2,6-pyridinediamine is unique due to the presence of both a nitro group and an aminoethyl group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

6-N-(2-aminoethyl)-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O2/c8-3-4-10-6-2-1-5(12(13)14)7(9)11-6/h1-2H,3-4,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXKEBLSRILDQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622857
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252944-01-7
Record name N~6~-(2-Aminoethyl)-3-nitropyridine-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-amino-6-chloro-3-nitropyridine (0.52 M) in acetonitrile (70 ml), and ethylene diamine (40 ml) were stirred overnight (ca. 20 h) at 75-80° C. under argon. The ethylene diamine was removed under reduced pressure. The residual solution was basified with 1M sodium hydroxide solution (50 ml). The aqueous solution was saturated with sodium chloride and extracted with a solution of 95% ethyl acetate and 5% methanol (3×150 ml) and with a solution of 95% acetonitrile and 5% methanol (3×150 ml). The organic extracts were combined and extracted with a saturated sodium chloride solution (2×75 ml). The organic layer was dried with sodium sulfate, filtered, and concentrated under reduced pressure. The crude yellow solid was triturated with ether (2×25 ml) and dried overnight in vacuo resulting in 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in 99% yield.
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40 mL
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reactant
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70 mL
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solvent
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Synthesis routes and methods II

Procedure details

1 mmol of 2-amino-6-chloro-3-nitropyridine and 15 mmol of 1,2-diaminoethane were stirred at reflux for fourteen hours. The reaction mixture was concentrated in vacuo and solution of 1.5 mmol of NaOH in water was added. This solution was extracted twice with 95%/5% methylene chloride/methanol. The aqueous was then saturated with salt and extracted twice with 95%/5% acetonitrile/methanol and then finally extrated twice with 95%/5% ethylacetate/methanol. All organic fractions were combined and dried over sodium sulfate to obtain (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine.
Quantity
1 mmol
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15 mmol
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1.5 mmol
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Synthesis routes and methods III

Procedure details

The starting material (2-aminoethyl)(6-amino-5-nitro(2-pyridyl))amine is prepared in the following manner. A mixture of 2-amino-6-chloro-3-nitropyridine (65 g, 376 mmol), acetonitrile (400 ml), and ethylene diamine (500 ml) are stirred overnight (ca. 20 h) at 75–80° C. under argon. When the diamine is added, this reaction can become exothermic! The ethylene diamine is removed under reduced pressure, and then in vacuo (12 h). The completely dried material is suspended in 2M sodium hydroxide solution (500 ml) with vigorous stirring for 30 min. The solid is filtered. The yellow solid is suspended in water (500 ml) with vigorous stirring for 30 min., after which the solid is filtered. The water wash and filtration is repeated one more time to get rid of salts. The yellow solid is dried in vacuo. The crude yellow solid is triturated with ether (3×500 ml) and dried overnight in vacuo resulting in 59 g of 2-(2-aminoethyl)amino-6-amino-5-nitropyridine in >99% purity.
Quantity
65 g
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reactant
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500 mL
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reactant
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400 mL
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[Compound]
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diamine
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